Ensifentrine is an inhaled inhibitor of the phosphodiesterase (PDE) types 3 (PDE3) and 4 (PDE4), with potential anti-inflammatory and bronchodilator activities. Upon administration, ensifentrine targets, binds to and inhibits PDE3 and PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. This may lead to bronchial smooth muscle relaxation and modulate inflammatory responses. PDE3 and PDE4, members of the PDE superfamily, hydrolyze cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates. PDE3 is the most expressed PDE isoenzyme in bronchial smooth muscle. PDE4 is expressed in immune cells including T-cells, monocytes, macrophages, neutrophils, dendritic cells and eosinophils. It plays an important role in inflammation, especially in inflammatory airway diseases.
Ensifentrine
CAS No.: 1884461-72-6
Cat. No.: VC0527197
Molecular Formula: C26H31N5O4
Molecular Weight: 477.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1884461-72-6 |
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Molecular Formula | C26H31N5O4 |
Molecular Weight | 477.6 g/mol |
IUPAC Name | 2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea |
Standard InChI | InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) |
Standard InChI Key | CSOBIBXVIYAXFM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Dual Enzyme Inhibition Dynamics
Ensifentrine exerts its therapeutic effects through simultaneous inhibition of PDE3 and PDE4 isoenzymes, achieving synergistic elevation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . PDE3 inhibition preferentially occurs in airway smooth muscle cells, where increased cAMP levels promote relaxation and bronchodilation. Concurrent PDE4 blockade in immune cells suppresses pro-inflammatory cytokine production, including granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor-alpha (TNF-α) . This dual mechanism addresses both bronchoconstriction and chronic inflammation—key pathophysiological components of COPD.
In vitro studies demonstrate ensifentrine's ability to enhance cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion by 85% above baseline in human bronchial epithelial cells, potentially improving mucociliary clearance . Guinea pig models show dose-dependent protection against histamine-induced bronchoconstriction, with 50% effective concentration (EC₅₀) values of 0.3 μM for tracheal smooth muscle relaxation .
Molecular Optimization and Selectivity
The compound's chemical structure enables high selectivity ratios (>100-fold) for PDE3/PDE4 over other PDE isoforms, minimizing off-target effects . Structural analysis reveals competitive inhibition at the catalytic sites of both enzymes, with inhibition constants (Kᵢ) of 73 nM for PDE3 and 420 nM for PDE4 . This balanced inhibition profile avoids excessive cAMP accumulation in cardiac tissue—a limitation of earlier PDE3 inhibitors—while maintaining anti-inflammatory efficacy comparable to standalone PDE4 inhibitors .
Clinical Pharmacokinetics and Administration
Absorption and Distribution
Ensifentrine's pharmacokinetic profile following nebulized administration (3 mg twice daily) shows rapid pulmonary absorption, with peak plasma concentrations (Cₘₐₓ) achieved within 0.6–1.5 hours post-inhalation . Charcoal blockade studies confirm 90% lung bioavailability, with systemic exposure representing only 10% of the administered dose . The compound demonstrates linear pharmacokinetics across the therapeutic range (1–6 mg), with steady-state attainment by Day 3 of dosing .
Parameter | Value (Mean ± SD) | Source |
---|---|---|
Tₘₐₓ (hours) | 0.8 ± 0.3 | DrugBank |
Lung Bioavailability | 89.7% ± 5.2% | ENHANCE-1 |
Plasma Protein Binding | 92–95% | Phase I Data |
Metabolism and Excretion
Hepatic metabolism via CYP3A4/5 accounts for 60% of systemic clearance, with renal excretion of unchanged drug representing <10% of elimination . The major metabolite (M1) demonstrates <5% pharmacological activity compared to the parent compound. No clinically significant drug-drug interactions have been identified with common COPD medications, including long-acting β₂-agonists (LABAs) and inhaled corticosteroids (ICS) .
Therapeutic Efficacy in COPD Populations
ENHANCE Clinical Program Outcomes
The ENHANCE-1 (NCT04535986) and ENHANCE-2 (NCT04542057) trials evaluated 3 mg twice-daily nebulized ensifentrine in 1,549 patients with moderate-to-severe COPD over 24–48 weeks .
Table 1: Lung Function Improvements in ENHANCE Trials
Endpoint | ENHANCE-1 (mL) | ENHANCE-2 (mL) | Pooled MD |
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Peak FEV₁ (Week 12) | +204 vs +57 | +195 vs +48 | +149.76 |
Trough FEV₁ (Week 24) | +35 vs -27 | +49 vs -44 | +43.93 |
FEV₁ AUC₀–₁₂ₕ (Week 12) | +87 vs placebo | +94 vs placebo | — |
Patients receiving ensifentrine demonstrated clinically meaningful improvements in St. George's Respiratory Questionnaire (SGRQ) scores (-2.3 points vs placebo, p=0.025) and Transition Dyspnea Index (TDI) scores (+1.0 vs placebo, p<0.001) . Exacerbation rate reductions reached 36% (rate ratio 0.64, 95% CI 0.40–1.00) in maintenance therapy cohorts .
Subgroup Efficacy Consistency
Post-hoc analyses show consistent treatment effects across key subgroups:
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Smoking Status: 32% FEV₁ improvement in current smokers vs 29% in ex-smokers
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Baseline ICS Use: +41 mL FEV₁ in ICS users vs +38 mL in non-users
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Severity Stratification: GOLD Stage II: +127 mL; Stage III: +89 mL
Therapeutic Positioning and Future Directions
Comparative Effectiveness
Ensifentrine's dual mechanism provides additive benefits to existing therapies:
Therapy | FEV₁ Additivity vs Monotherapy | Exacerbation Risk Reduction |
---|---|---|
LAMA/LABA | +89 mL (p<0.01) | 22% (RR 0.78) |
ICS/LABA | +76 mL (p=0.03) | 18% (RR 0.82) |
Ongoing Research Trajectories
Phase IV post-marketing studies (NCT04871932) are evaluating:
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Combination protocols with biologic agents (e.g., anti-IL-5)
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Early intervention in mild COPD populations
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Cardiovascular outcomes in high-risk subgroups
The development of dry powder inhaler (DPI) formulations (Phase II) aims to expand administration options, with preliminary bioavailability data showing 78% lung deposition efficiency .
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